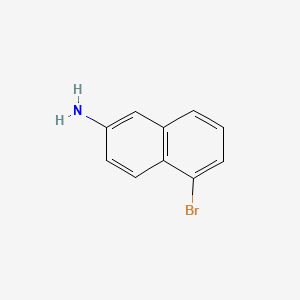

5-Bromonaphthalen-2-amine

Description

Significance in the Design and Synthesis of Complex Molecular Architectures

The utility of 5-bromonaphthalen-2-amine extends beyond the synthesis of simple naphthalene (B1677914) derivatives to the construction of intricate and complex molecular architectures. These larger molecules are of significant interest in materials science and medicinal chemistry. The term "molecular architecture" refers to the three-dimensional arrangement of atoms in a molecule, which dictates its properties and function. acs.org

In the realm of materials science, derivatives of this compound are used to create organic semiconductors and fluorescent probes. For example, it can serve as a building block for PRODAN-based fluorescent models of cholesterol, which are valuable tools for studying biological membranes. wm.edu The naphthalene core provides a rigid scaffold, and the functional groups allow for the attachment of other molecular components to build up the desired architecture. The synthesis of these complex molecules often involves a series of carefully planned reactions, where the reactivity of the bromo and amino groups is selectively exploited.

The ability to construct complex molecules from simpler building blocks is a cornerstone of modern organic synthesis. researchgate.net The development of novel synthetic methods, such as photostimulated reactions for the synthesis of carbazoles from biphenylamines, further expands the possibilities for creating complex heterocyclic systems from precursors that can be derived from bromonaphthylamines. These advanced synthetic strategies are crucial for accessing new molecular architectures with tailored electronic and photophysical properties for various applications. uef.fi

Interactive Data Table: Examples of Complex Molecules Derived from Naphthalene Building Blocks

| Precursor/Building Block | Reaction Type | Resulting Complex Molecule/Scaffold | Field of Application |

| 2'-Halo[1,1'-biphenyl]-2-amines | Photostimulated Intramolecular C-N bond formation | 9H-Carbazoles | Materials Science, Pharmacology |

| Bromonaphthylamines | Multi-step synthesis including alkylation | PRODAN-based fluorescent cholesterol models | Biophysical Chemistry, Imaging wm.edu |

| 1-Iodo-N-methylnaphthalen-2-amine | Sonogashira coupling | N-Alkyl-1-(alkynyl)naphthalen-2-amines | Organic Synthesis chim.it |

| 6-Bromo-2-naphthol (B32079) | Bucherer Reaction | Tricyclic 2-Amino-6-bromonaphthalenes | Medicinal Chemistry acs.org |

Structure

3D Structure

Properties

IUPAC Name |

5-bromonaphthalen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN/c11-10-3-1-2-7-6-8(12)4-5-9(7)10/h1-6H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYORWLNZLDKCJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)N)C(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40668502 | |

| Record name | 5-Bromonaphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40668502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116400-84-1 | |

| Record name | 5-Bromonaphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40668502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Strategies

Regioselective Functionalization Approaches

Achieving regioselectivity is a critical challenge in the synthesis of substituted naphthalenes. The following sections detail strategies for the controlled introduction of bromo and amino functionalities onto the naphthalene (B1677914) core.

Bromination Strategies for Naphthalene Systems

The direct bromination of naphthalene can lead to a mixture of isomers. However, regioselective methods have been developed to favor the formation of specific products. For instance, the bromination of 1-bromonaphthalene (B1665260) can be directed to yield 1,4-dibromonaphthalene (B41722) or 1,5-dibromonaphthalene (B1630475) depending on the reaction conditions. mdpi.comresearchgate.net The use of solid catalysts, such as acidic amorphous silica-alumina or calcined montmorillonite (B579905) KSF clay, has been shown to influence the regioselectivity of naphthalene dibromination, providing routes to 1,4-dibromonaphthalene and 1,5-dibromonaphthalene, respectively. mdpi.com

Furthermore, polybromination of naphthalene can be achieved with controlled regioselectivity. For example, reaction with three mole equivalents of bromine over KSF clay can yield 1,4,6-tribromonaphthalene. cardiff.ac.ukresearchgate.net Using four mole equivalents under similar conditions can produce 1,2,4,6-tetrabromonaphthalene. cardiff.ac.ukresearchgate.net These polybrominated naphthalenes can then be selectively debrominated to afford desired isomers, such as the regioselective synthesis of 2,6-dibromonaphthalene (B1584627) from a crude tetrabromination product. cardiff.ac.ukresearchgate.net

The choice of brominating agent and reaction conditions plays a crucial role in determining the product distribution. Electrophilic bromination using reagents like N-bromosuccinimide (NBS) in polar solvents can enhance reaction rates and regioselectivity for activated arenes. wku.edu

Amination Protocols for Bromonaphthalenes

The introduction of an amino group onto a bromonaphthalene scaffold can be accomplished through various amination protocols. The Bucherer reaction, a classic method, allows for the conversion of naphthols to naphthylamines. A practical synthesis of 2-amino-6-bromonaphthalenes involves the condensation of 6-bromo-2-naphthol (B32079) with secondary amines under Bucherer conditions, using sodium metabisulfite (B1197395) in water at elevated temperatures. acs.orgacs.org This method is effective for a range of cyclic and acyclic secondary amines. acs.org

Modern amination methods offer milder conditions and broader substrate scope. Dirhodium-catalyzed C-H arene amination using hydroxylamines represents a direct approach to functionalize arenes, including naphthalene derivatives. nih.gov For instance, the amination of 2-methoxy-6-bromonaphthalene can be achieved with high chemo- and regioselectivity. nih.gov

Multi-step Synthetic Sequences Incorporating 5-Bromonaphthalen-2-amine and its Isomers

This compound serves as a versatile building block in multi-step syntheses to construct more complex molecular architectures, such as sulfonamides and indoles.

Derivatization via Sulfonamide Formation

Sulfonamides are an important class of compounds with diverse applications. The synthesis of sulfonamides from this compound typically involves its reaction with a sulfonyl chloride in the presence of a base. For example, N-(5-Bromonaphthalen-2-yl)methanesulfonamide can be prepared from this compound and methanesulfonyl chloride. nih.gov Similarly, N-(4-bromonaphthalen-1-yl)-2,3,5,6-tetramethylbenzenesulfonamide is synthesized from 4-bromonaphthalen-1-amine and 2,3,5,6-tetramethylbenzene-1-sulfonyl chloride. google.com

The general synthesis of sulfonamides can be achieved through various methods, including the reaction of amines with sulfonyl chlorides, which can be generated in situ from thiols or sulfonic acids. ekb.eg The choice of solvent and base is critical for optimizing the reaction yield. ekb.eg

Table 1: Synthesis of Naphthyl Sulfonamides

| Starting Amine | Sulfonyl Chloride | Product | Reference |

| This compound | Methanesulfonyl chloride | N-(5-Bromonaphthalen-2-yl)methanesulfonamide | nih.gov |

| 4-Bromonaphthalen-1-amine | 2,3,5,6-Tetramethylbenzene-1-sulfonyl chloride | N-(4-Bromonaphthalen-1-yl)-2,3,5,6-tetramethylbenzenesulfonamide | google.com |

Indole (B1671886) Ring Formation from Naphthalene Precursors

The indole scaffold is a privileged structure in medicinal chemistry. The synthesis of benzo[e]indoles can be accomplished from naphthalene precursors. One approach involves the formation of a sulfonamide, followed by a cyclization reaction. For instance, N-(5-bromonaphthalen-2-yl)methanesulfonamide can be converted to 7-bromo-1H-benzo[e]indole. nih.gov The formation of the indole ring in this sequence follows a procedure that creates a five-membered ring containing the amine. nih.gov

Several named reactions are employed for indole synthesis, including the Bischler–Möhlau, Fischer, and Reissert syntheses. wikipedia.orgchemicalbook.combhu.ac.inpharmaguideline.com The Bischler–Möhlau synthesis, for example, involves the reaction of an α-bromo-acetophenone with an excess of an aniline (B41778) derivative to form a 2-aryl-indole. wikipedia.org While historically challenging due to harsh conditions, modern modifications have improved its utility. wikipedia.org

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. This compound and its derivatives are valuable substrates in these transformations.

Palladium-catalyzed reactions, such as the Suzuki and Heck couplings, are widely used. For example, N-(4-bromonaphthalen-1-yl)-2,3,5,6-tetramethylbenzene-sulfonamide undergoes a Suzuki coupling with (3-(tert-butoxycarbonyl)phenyl)boronic acid in the presence of a palladium catalyst to form the corresponding biaryl compound. google.com The efficiency of these reactions often depends on the choice of catalyst, ligands, and reaction conditions. nih.govuwindsor.caeie.gr

The development of chiral ligands has enabled enantioselective cross-coupling reactions, allowing for the synthesis of chiral molecules. nih.gov Various transition metals, including nickel, rhodium, iridium, cobalt, and copper, have been utilized in cross-coupling reactions involving N-aryl-2-aminopyridines, highlighting the broad utility of this class of reactions. rsc.org

Suzuki Coupling Applications with Bromonaphthalen-2-amine Derivatives

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of C-C bond formation, valued for its mild conditions and tolerance of various functional groups. nih.govresearchgate.net This palladium-catalyzed reaction typically couples an organoboron compound (like a boronic acid) with an organohalide. academie-sciences.fr In the context of bromonaphthalen-2-amine derivatives, the bromine atom serves as an effective handle for introducing new aryl or heteroaryl substituents.

Research has demonstrated the use of Suzuki coupling to synthesize complex heterocyclic systems. For instance, 6-bromo-N,N-dimethylnaphthalen-2-amine can be converted into its corresponding boronic acid ester via a transmetalation with tert-butyl lithium, followed by reaction with a borate (B1201080) ester. nih.gov This naphthalenylboronic acid derivative can then be coupled with various heteroaryl halides to produce biaryl systems. nih.gov

In a different approach, bromonaphthylamines are directly coupled with heteroarylboronic acids. nih.gov A notable example involves the coupling of 2-pyrrolidino-6-bromo-naphthalene with pyridine-4-boronic acid. acs.org This reaction, optimized with a catalyst system of Pd₂(dba)₃ and the ligand SPhos, proceeds in high yield without the need for chromatographic purification. acs.org Similarly, other N-substituted 6-bromonaphth-2-ylamines have been successfully coupled with pyridylboronic acids, although yields can be impacted by the nature of the amine substituent and purification challenges. nih.gov

Table 1: Example of Suzuki-Miyaura Coupling with a Bromonaphthalene Derivative

| Reactant 1 | Reactant 2 | Catalyst System | Product | Yield | Reference |

|---|

Buchwald-Hartwig C–N Coupling for Amine Ligand Synthesis in Naphthalene Systems

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org This method has revolutionized the synthesis of aryl amines from aryl halides, offering a more versatile and milder alternative to classical methods like nucleophilic aromatic substitution. wikipedia.org The reaction mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination to yield the arylamine product. libretexts.orgwuxiapptec.com

The success of the Buchwald-Hartwig reaction is highly dependent on the choice of phosphine (B1218219) ligand. wikipedia.org Early systems used ligands like tri-ortho-tolylphosphine, while subsequent "generations" of catalysts have employed bidentate ligands such as BINAP and DPPF, and sterically hindered monodentate phosphines. wikipedia.orgnih.gov These advanced catalyst systems allow for the coupling of a wide array of aryl halides (including chlorides, bromides, and iodides) with virtually any primary or secondary amine, and even ammonia (B1221849) equivalents. organic-chemistry.orgnih.gov In a synthetic route toward the alkaloid murrayazoline, a bromonaphthalene was coupled with a chiral primary amine using a palladium catalyst, demonstrating the utility of this reaction for complex molecule synthesis. acs.org The development of highly active catalysts based on sterically hindered Josiphos-type ligands has further expanded the scope to include efficient coupling of aryl chlorides with primary amines at very low catalyst loadings. nih.gov

C-P Coupling Strategies in Organophosphorus Chemistry Utilizing Naphthalene Precursors

The formation of carbon-phosphorus (C-P) bonds is crucial for creating a wide range of organophosphorus compounds, which have applications in catalysis, materials science, and medicinal chemistry. researchgate.net Transition-metal-catalyzed cross-coupling reactions are a primary method for constructing these bonds. researchgate.net

Palladium- and copper-based catalysts are commonly used to couple aryl halides with phosphorus-containing nucleophiles like secondary phosphine oxides and H-phosphonates. researchgate.netsci-hub.se Research has shown that 1-bromonaphthalen-2-yl trifluoromethanesulfonate (B1224126) can undergo a palladium-catalyzed C-P coupling reaction with various diaryl phosphine oxides. frontiersin.org This strategy is a key step in building complex, multilayered phosphorescent molecules. frontiersin.org

Copper-catalyzed systems also provide an effective route for C-P bond formation. sci-hub.se For example, the coupling of aryl bromides with secondary phosphine oxides can be achieved using a copper(I) catalyst, often in the presence of a ligand like N,N'-dimethylcyclohexane-1,2-diamine (DMCyDA) and an iodide salt additive that facilitates an in situ halogen exchange from bromide to the more reactive iodide. sci-hub.se This method has been successfully applied to a variety of aryl bromides and diarylphosphine oxides, showcasing its broad substrate scope. sci-hub.se

Nucleophilic Substitution and Amination Reactions

Classical reactions remain fundamental in the synthesis of aminonaphthalenes, providing direct and scalable routes to these important intermediates.

Bucherer Reaction for 2-Aminonaphthalene Synthesis and Scope Expansion

The Bucherer reaction is a reversible transformation that converts a naphthol into a naphthylamine in the presence of an aqueous sulfite (B76179) or bisulfite and ammonia or a primary/secondary amine. wikipedia.orgwm.edu Discovered by Hans Theodor Bucherer, this reaction is a cornerstone in the industrial synthesis of aminonaphthalene derivatives, particularly dye precursors. wikipedia.org The mechanism proceeds through the addition of bisulfite to the naphthol, forming a tetralone sulfonic acid intermediate, which then undergoes nucleophilic attack by the amine, followed by dehydration and elimination of the bisulfite to yield the aminonaphthalene. wikipedia.org

This reaction is highly effective for preparing 2-aminonaphthalene derivatives. For example, 6-bromo-2-naphthol can be converted to 6-bromonaphthalen-2-amine in high yield. mdpi.com A significant advantage of the Bucherer reaction is its scope, which extends beyond the synthesis of primary amines. By using various primary or secondary amines instead of ammonia, a wide range of N-substituted aminonaphthalenes can be prepared directly from the corresponding naphthol. acs.org This has been demonstrated in the synthesis of several N-alkylated and N-cycloalkylated 6-bromonaphthalen-2-amines. nih.govresearchgate.netacs.org

Table 2: Scope of the Bucherer Reaction with 6-Bromo-2-Naphthol

| Amine | Product | Yield | Reference |

|---|---|---|---|

| Pyrrolidine | 1-(6-Bromo-2-naphthyl)pyrrolidine | 81% | acs.org |

| Diisobutylamine | 6-Bromo-N,N-diisobutylnaphthalen-2-amine | 65% | acs.org |

| Piperidine | 1-(6-Bromonaphthalen-2-yl)piperidine | 88% | acs.org |

| Morpholine | 4-(6-Bromonaphthalen-2-yl)morpholine | 88% | acs.org |

Alkylation and Dialkylation of Aminonaphthalene Systems

Direct N-alkylation of the amino group provides another route to functionalized aminonaphthalene systems. wikipedia.org This reaction is a type of nucleophilic substitution where the amine nitrogen attacks an alkyl halide. wikipedia.org A primary challenge in the alkylation of primary or secondary amines is the potential for overalkylation, as the product amine can be as reactive or more reactive than the starting material. wikipedia.org

Despite this, controlled alkylation can be a practical synthetic tool. In one approach, 2-amino-6-bromonaphthalene (B125385) was subjected to N,N-dialkylation using 1,4-dichlorobutane (B89584) under Finkelstein conditions (TBAI, K₂CO₃, DMSO). acs.org This intramolecular-style cyclization efficiently produced 1-(6-bromo-2-naphthyl)pyrrolidine in high yield. acs.org This method provides a valuable alternative to the Bucherer reaction, especially when the required amine for a direct Bucherer synthesis is unavailable or when specific substitution patterns are desired. acs.org Further functionalization can also be achieved through the alkylation or acylation of secondary aminonaphthalene precursors, such as 2-methylamino-6-bromonaphthalene. acs.org

Emerging Synthetic Approaches for Amines

Beyond classical and cross-coupling methods, new strategies for synthesizing aminonaphthalenes continue to be developed. One important alternative route is the reduction of a corresponding nitronaphthalene. For instance, 1-amino-5-bromonaphthalene can be produced with high selectivity and yield by the catalytic hydrogenation of 1-nitro-5-bromonaphthalene using a noble metal catalyst, such as platinum, in an aromatic solvent. google.com This method avoids the direct use of aminating agents and can offer high purity. google.com

More complex, one-pot sequences are also emerging. One such process involves the in-situ protection of an aminobromonaphthalene, followed by a sequence of metallation, borylation, and Suzuki coupling to construct complex architectures efficiently. google.com Furthermore, modern cycloaddition reactions involving alkynes are being explored as atom-efficient transformations for building the core naphthalene skeleton itself, offering novel entries into these compound classes. researchgate.net

Catalyst- and Additive-Free Cyclization Reactions involving Naphthalene Amines

Recent advancements in organic synthesis have emphasized the development of environmentally benign methods that avoid the use of heavy metal catalysts and additives. One such approach involves the three-component one-pot reaction of aromatic amines, including naphthalene amines, with aliphatic amines and elemental sulfur to synthesize 2-substituted benzothiazoles. acs.orgnih.gov This method is notable for its formation of multiple C-S and C-N bonds through the cleavage of C-N and C-H bonds. acs.orgnih.gov

In these reactions, dimethyl sulfoxide (B87167) (DMSO) often serves as the oxidant in the cyclization process. acs.orgnih.gov Research has shown that various substituted anilines and even naphthalen-1-amine can be successfully converted into polycyclic products. acs.org For instance, the reaction of 6-bromonaphthalen-2-amine under these conditions highlights the potential for creating complex heterocyclic structures from readily available starting materials without the need for traditional catalysts. acs.org

The scope of these catalyst- and additive-free reactions is continually being explored. While many reactions proceed efficiently for electron-donating groups on the aniline ring, the inclusion of a naphthalene scaffold demonstrates the versatility of this synthetic strategy. acs.orgnih.gov This methodology aligns with the principles of green chemistry by utilizing readily available reagents and minimizing waste.

A notable example is the synthesis of 2-substituted benzothiazoles. Traditional methods often rely on transition-metal-catalyzed intramolecular cyclization or condensation reactions that may require harsh conditions or pre-functionalized substrates. acs.orgnih.gov The catalyst- and additive-free approach offers a simpler, more environmentally friendly alternative. acs.orgnih.gov

Table 1: Examples of Catalyst- and Additive-Free Cyclization Reactions No results found for interactive data table.

Enzymatic Synthesis in Chiral Amine Production with Naphthalene Scaffolds

The production of chiral amines is of significant interest in the pharmaceutical and agrochemical industries, as these compounds are crucial components of many bioactive molecules. mdpi.comillinois.edu Biocatalysis, utilizing enzymes to perform chemical transformations, has emerged as a powerful and sustainable alternative to traditional chemical methods. mdpi.comdiva-portal.org Transaminases, particularly ω-transaminases (ω-TAs), are a key class of enzymes used in the asymmetric synthesis of chiral amines from prochiral ketones. mdpi.comillinois.edu

These enzymes offer high enantioselectivity, meaning they can produce one enantiomer of a chiral molecule with high purity. illinois.edudiva-portal.org The use of ω-TAs allows for the direct synthesis of amines from ketones, a process that can theoretically achieve a 100% yield. tdx.cat Both (R)- and (S)-selective ω-transaminases have been developed, enabling the synthesis of either enantiomer of a target chiral amine. illinois.edu

The application of enzymatic synthesis extends to substrates with naphthalene scaffolds. Protein engineering and directed evolution have been employed to broaden the substrate scope of wild-type enzymes, which are often limited to smaller molecules. nih.govnih.gov These engineered transaminases can now accommodate bulkier aromatic substrates, including those with a naphthalene ring system, to produce pharmaceutically relevant chiral amines. nih.govresearchgate.net

Despite the advantages, challenges remain, such as unfavorable reaction equilibria. mdpi.comdiva-portal.org To address this, multi-enzymatic cascade reactions have been developed. For instance, coupling the transaminase reaction with a pyruvate (B1213749) decarboxylase (PDC) system can effectively remove the pyruvate by-product, shifting the equilibrium towards the desired amine product. tdx.cat Immobilization of enzymes is another strategy to improve their stability, recovery, and reuse, making the process more economically viable for industrial applications. nih.govrsc.org

Table 2: Key Enzymes and Strategies in Chiral Amine Synthesis No results found for interactive data table.

Hydrogenation of Nitro-Naphthalene Precursors

A common and efficient method for the synthesis of this compound involves the reduction of its corresponding nitro precursor, 5-bromo-2-nitronaphthalene. This transformation is typically achieved through catalytic hydrogenation.

The process involves reacting the nitro-naphthalene derivative with hydrogen gas in the presence of a metal catalyst. Noble metal catalysts, such as palladium on carbon (Pd/C), are frequently employed due to their high activity and selectivity. beilstein-journals.org The reaction is generally carried out in a suitable solvent. google.com

The synthesis of the starting material, a nitronaphthalene, can be accomplished through the nitration of naphthalene or its derivatives. google.com For instance, 1-bromo-5-nitronaphthalene (B40273) is prepared by the bromination of 1-nitronaphthalene. google.com Subsequent reduction of the nitro group yields the corresponding amine.

Historically, other reducing agents like tin, tin(II) chloride, iron, or zinc have been used for the reduction of nitronaphthalenes. google.com However, these methods often suffer from low yields and the formation of byproducts. google.com Catalytic hydrogenation offers a cleaner and more efficient alternative, providing the desired amino-naphthalene in high yield and purity. google.com The reaction conditions, such as temperature and pressure, can be optimized to ensure complete conversion and minimize side reactions. A typical temperature range for this hydrogenation is between 20°C and 180°C, with a preferred range of 50°C to 140°C to balance reaction rate and prevent thermal degradation. google.com

Table 3: Comparison of Reducing Agents for Nitro-Naphthalene Reduction No results found for interactive data table.

Strategic Derivatization and Functionalization

Design and Synthesis of Functional Naphthalene-Based Dyes and Chromophores

The naphthalene (B1677914) scaffold is a cornerstone in the design of fluorescent probes and dyes due to its inherent photophysical properties. 5-Bromonaphthalen-2-amine serves as a key building block in this area, enabling the creation of sophisticated sensor molecules.

PRODAN (6-propionyl-2-dimethylaminonaphthalene) is a well-known fluorescent probe whose emission is highly sensitive to solvent polarity. Derivatives of PRODAN are sought after for studying microenvironments in biological systems. Research has demonstrated that this compound is a viable starting material for creating novel PRODAN-based fluorescent models. beilstein-journals.orgnih.gov

In one multi-step synthesis, this compound (designated as compound 3a ) is converted into fluorescent models designed to mimic cholesterol. beilstein-journals.org A key step involves the protection of the amine group as a methanesulfonamide, yielding N-(5-Bromonaphthalen-2-yl)methanesulfonamide (4a ). beilstein-journals.orgnih.gov This intermediate then undergoes cyclization to form a 6-bromo-3H-benzo[e]indole (5a ), which is further elaborated over several steps to produce the final PRODAN-like fluorescent compounds. beilstein-journals.orgnih.gov One such derivative, 7a , is the first reported PRODAN analog where both the amino and carbonyl groups are held co-planar with the naphthalene core. beilstein-journals.orgnih.gov This structural constraint was found to enhance the molecule's desirable properties as a sensor for solvent polarity. beilstein-journals.orgnih.gov

Table 1: Key Intermediates in the Synthesis of PRODAN-Based Fluorescent Models from this compound

| Compound Name | Structure | Melting Point (°C) | Key NMR Data (CDCl₃) |

|---|---|---|---|

| N-(5-Bromonaphthalen-2-yl)methanesulfonamide (4a ) | 164–165 | ¹H NMR: δ 9.67 (s, 1H), 8.16 (d, 1H), 3.01 (s, 3H) | |

| 6-bromo-3H-benzo[e]indole (5a ) | 93–96 | ¹H NMR: δ 8.50 (br s, 1H), 8.21 (d, 1H), 8.03 (d, 1H) |

This table presents data synthesized from research findings. beilstein-journals.orgnih.gov

Molecules with a Donor-π-Acceptor (D-π-A) architecture, known as push-pull systems, are crucial for applications in optoelectronics and as molecular probes. mdpi.comrsc.org The naphthalene ring serves as an excellent π-bridge connecting an electron-donating group (D) and an electron-accepting group (A). mdpi.comuni-lj.siresearchgate.net The amino group of this compound is a potent electron donor, while the bromine atom provides a reactive site for introducing various acceptor groups, including complex heteroaromatic systems. acs.orgnih.gov

The synthesis of such molecules often involves the transformation of a naphthalene derivative into a platform for building the acceptor moiety. For instance, analogs of FDDNP, a push-pull dye used to label protein aggregates, have been synthesized where the original acceptor group is replaced by a five- or six-membered heterocycle. mdpi.comuni-lj.siresearchgate.net Synthetic strategies include classical ring-closure reactions on a pre-functionalized naphthalene core or modern transition metal-catalyzed cross-coupling reactions to directly attach a heteroaryl group. mdpi.comuni-lj.siresearchgate.netnih.gov These methods allow for the creation of a diverse library of push-pull dyes with tunable optical properties. mdpi.comrsc.org

Table 2: Representative Naphthalene-Based Push-Pull Systems

| System Type | Donor Group | π-System | Acceptor Group |

|---|---|---|---|

| FDDNP Analog | Dialkylamino | Naphthalene | Isoxazole |

| FDDNP Analog | Dialkylamino | Naphthalene | Pyrazole |

| DANPY Dye | Dialkylamino | Naphthalene | Pyridinium |

This table illustrates the general structure of naphthalene-based push-pull molecules based on published research. mdpi.comresearchgate.netacs.org

PRODAN-Based Fluorescent Models.

Development of Catalyst Ligands

The field of catalysis heavily relies on the design of organic ligands that can coordinate to a metal center and control the reactivity and selectivity of chemical transformations. Naphthylamines are valuable scaffolds for creating both achiral and chiral ligands.

This compound is a versatile platform for synthesizing a range of nitrogen-containing ligands. The amino group can readily react with aldehydes and ketones to form Schiff base (imine) ligands. Furthermore, the presence of both an amino group and a bromo substituent allows for more complex ligand architectures.

Chiral ligands are essential for asymmetric catalysis. researchgate.net N-Aryl-2-naphthylamines are precursors for N-C atropisomeric ligands, which are chiral due to restricted rotation around the C-N bond. nih.govresearchgate.net Chiral phosphoric acids can catalyze the direct enantioselective C-H amination of N-aryl-2-naphthylamines to construct these valuable atroposelective diamines. nih.gov Additionally, chiral backbones such as (1R,2R)-cyclohexane-1,2-diamine can be coupled with halo-aromatics like 8-bromoquinoline (B100496) in Buchwald-Hartwig C-N coupling reactions to produce complex chiral diamine ligands. mdpi.com These synthetic principles can be applied to this compound to develop novel ligand systems for catalysis.

Chiral ligands derived from naphthylamines have found broad application in transition-metal-catalyzed asymmetric reactions. researchgate.net These reactions are fundamental to modern organic synthesis, particularly in the pharmaceutical industry, where enantiomerically pure compounds are often required.

For example, chiral P,N-ligands, which contain both phosphorus and nitrogen donor atoms, are highly effective in a variety of reactions. The renowned QUINAP ligand, an axially chiral P,N-ligand, demonstrates the power of combining quinoline (B57606) and naphthalene scaffolds. acs.org Similarly, hybrid phosphoramidite (B1245037) ligands, which can be derived from various amine building blocks, are used in asymmetric hydrogenation, hydroformylation, and allylic alkylation. researchgate.net The development of N-C axially chiral diamines from N-aryl-2-naphthylamines provides a direct route to ligands that are effective in organocatalytic reactions. nih.govresearchgate.net These examples underscore the potential of ligands derived from this compound to serve as powerful tools in asymmetric synthesis.

Achiral and Chiral Nitrogen Ligands Derived from Naphthylamines.

Formation of Organometallic Derivatives

The formation of organometallic derivatives from this compound expands its utility in synthesis and materials science. The bromine atom is a key functional group for creating carbon-metal bonds. It can undergo halogen-metal exchange, for instance with n-butyllithium, to generate a highly reactive naphthyllithium species. mdpi.com This intermediate can then react with various electrophiles, including metal halides, to form stable organometallic complexes.

Furthermore, the amino group can act as a coordinating ligand for a wide range of transition metals. mdpi.comambeed.com The combination of a covalently bonded metal (at the 5-position) and a coordinated metal (at the 2-amino group) could lead to the formation of multi-metallic complexes with unique catalytic or electronic properties. mdpi.com Suzuki coupling reactions, where the bromo-substituent is replaced by a boronic acid or ester and then coupled with another aryl halide, represent another powerful method to build complex organometallic precursors from this starting material. nih.govgoogle.com

Organotellurium and Organomercury Compounds Derived from Bromonaphthalen-amines

The synthesis of organotellurium and organomercury compounds often proceeds through the transmetallation of organomercury intermediates. A general and effective method involves the reaction of an arylmercury(II) chloride with tellurium tetrabromide. researchgate.netnih.gov For an aromatic amine like this compound, this process would typically begin with the conversion of the amine to a more reactive intermediate.

The synthetic pathway can be initiated by the diazotization of the amino group, followed by a mercuration reaction (e.g., using mercury(II) chloride) to form the corresponding (5-bromonaphthalen-2-yl)mercury(II) chloride. This organomercury compound serves as a key precursor for introducing tellurium. Subsequent reaction with tellurium tetrabromide (TeBr₄) in an appropriate solvent like dioxane or glacial acetic acid facilitates a transmetallation reaction, where the mercury is replaced by a tellurium-containing group. researchgate.netnih.gov

Depending on the stoichiometry of the reactants, different organotellurium products can be obtained. For instance, a 1:1 molar ratio of the arylmercury chloride and TeBr₄ typically yields an aryltellurium tribromide (ArTeBr₃). nih.gov These compounds can be further transformed; for example, reduction with agents like hydrazine (B178648) hydrate (B1144303) can produce diaryl ditellurides (Ar₂Te₂). researchgate.netnih.gov This general methodology highlights a strategic pathway to access novel organotellurium structures derived from the this compound scaffold.

Table 1: General Structures of Organometallic Derivatives from Aromatic Amines

| Precursor Type | Reagent | Product Type | General Structure |

| Arylmercury(II) Chloride | Tellurium Tetrabromide (1:1) | Aryltellurium Tribromide | ArTeBr₃ |

| Arylmercury(II) Chloride | Tellurium Tetrabromide (2:1) | Diaryl Tellurium Dibromide | Ar₂TeBr₂ |

| Aryltellurium Tribromide | Hydrazine Hydrate | Diaryl Ditelluride | Ar₂Te₂ |

| Diaryl Tellurium Dibromide | Hydrazine Hydrate | Diaryl Telluride | Ar₂Te |

This table illustrates the general synthetic transformations applicable for producing organotellurium compounds from aryl precursors.

Incorporation into Complex Organic Architectures

The rigid, aromatic structure of the naphthalene core, combined with its dual functionalization, makes this compound an important precursor for building larger, more complex molecules with specific functions and properties.

Precursors for Molecular Motors

Molecular motors are sophisticated molecules designed to perform controlled motion at the molecular level, often powered by light or chemical energy. The construction of these nanomachines relies on the precise assembly of specific molecular components, typically a stator (the stationary part) and a rotor (the moving part), connected by an axle. Substituted naphthalene units are frequently employed as the stator, or "top half," in many designs of light-driven molecular motors. acs.org

The synthesis of these top-half components often involves multi-step procedures. For example, a 5-bromo naphthalene-based ketone, a key building block for a motor, has been synthesized in a four-step sequence starting from 1,4-dibromonaphthalene (B41722). acs.org The presence of the bromine atom is particularly strategic, as it allows for further functionalization through cross-coupling reactions after the motor has been assembled, enabling the attachment of other groups or tuning of the motor's properties. acs.org

While direct synthesis from this compound is not explicitly detailed, its structure represents a highly valuable and versatile starting point. The amino group can be converted into a variety of other functionalities via diazotization and subsequent reactions (e.g., Sandmeyer reactions), while the bromo group provides a handle for coupling. This bifunctionality allows for the creation of more complex and tailored naphthalene-based stators for advanced molecular motor designs.

Synthesis of Naphthylisothiocyanates and Alkylsulphanylnaphthalenes

The isomeric compound, 6-bromonaphthalen-2-amine, is explicitly used in the synthesis of novel naphthylisothiocyanates and alkylsulphanylnaphthalenes, which are of interest for their mesomorphic (liquid crystal) properties. cymitquimica.comalfa-chemical.com The chemical reactivity of this compound is analogous, allowing it to serve as a precursor for a similar class of compounds.

The synthesis of naphthylisothiocyanates involves the conversion of the primary amino group into an isothiocyanate (-NCS) group. This transformation is typically achieved by reacting the amine with thiophosgene (B130339) (CSCl₂) or a related reagent.

The synthesis of alkylsulphanylnaphthalenes from the bromo-amino-naphthalene precursor involves targeting the bromine atom. A new synthetic method for the key 2-alkylsulphanyl-6-bromonaphthalene building block has been reported as a significant improvement over previous methodologies. researchgate.netresearchgate.net This suggests a pathway where the bromo substituent on the naphthalene ring is replaced with an alkylsulfanyl (-SR) group, likely through a metal-catalyzed cross-coupling reaction with an appropriate thiol (R-SH). The resulting 5-alkylsulfanyl-naphthalen-2-amine could then be further modified at the amine position, or the two transformations could be performed in the reverse order. These compounds are noted for having high nematic phase thermal stabilities and relatively low melting points. researchgate.netresearchgate.net

Table 2: Functionalization Reactions of Bromonaphthalen-amines

| Starting Material | Reagent(s) | Functional Group Transformation | Product Class |

| This compound | Thiophosgene (CSCl₂) | -NH₂ → -NCS | 5-Bromo-2-isothiocyanatonaphthalene |

| This compound | 1. Thiol (R-SH) / Catalyst 2. Thiophosgene (CSCl₂) | -Br → -SR -NH₂ → -NCS | 2-Isothiocyanato-5-(alkylsulfanyl)naphthalene |

This table outlines the synthetic pathways to naphthylisothiocyanates and alkylsulphanylnaphthalenes based on analogous reactions of bromonaphthalen-amine isomers.

Naphthoquinone Analogues through Amine Reactions

Naphthoquinones are a class of compounds based on a naphthalene-1,4-dione core and are prevalent in many biologically active molecules. This compound can be incorporated into naphthoquinone structures by serving as a nucleophilic amine in substitution reactions. brieflands.comrsc.org

A common synthetic strategy involves the reaction of an amine with a substituted 1,4-naphthoquinone (B94277) precursor. For example, starting with 2,3-dichloro- or 2-bromo-1,4-naphthoquinone, one of the halogen atoms can be displaced by an amine in a nucleophilic aromatic substitution reaction. tubitak.gov.tr Using this compound as the nucleophile in this reaction would yield a 2-((5-bromonaphthalen-2-yl)amino)-3-halonaphthalene-1,4-dione. Similarly, reactions with 2-hydroxy-1,4-naphthoquinone (B1674593) (Lawsone) in the presence of an aldehyde can lead to the formation of 2-arylaminonaphthoquinone derivatives. brieflands.com These reactions provide a direct method for covalently linking the 5-bromonaphthalene moiety to a naphthoquinone core, creating complex hybrid molecules for further study.

Table 3: Synthesis of Naphthoquinone Analogues

| Naphthoquinone Precursor | Amine Reagent | Product Type |

| 2,3-Dichloronaphthalene-1,4-dione | This compound | 2-((5-Bromonaphthalen-2-yl)amino)-3-chloronaphthalene-1,4-dione |

| 2-Bromo-1,4-naphthoquinone | This compound | 2-((5-Bromonaphthalen-2-yl)amino)naphthalene-1,4-dione |

| 2-Hydroxynaphthalene-1,4-dione | This compound | 2-((5-Bromonaphthalen-2-yl)amino)naphthalene-1,4-dione |

This table shows examples of reactions where this compound acts as a nucleophile to form C-N bonds with various naphthoquinone scaffolds.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering insights into the electronic behavior of molecules. For derivatives of 5-Bromonaphthalen-2-amine, both high-level and simplified computational methods have been employed to elucidate their characteristics.

Density Functional Theory (DFT) has become a standard method for investigating the molecular structure and energy of organic compounds. ugm.ac.idekb.eg It is used to optimize molecular geometries and to study electronic properties. ugm.ac.idekb.egrsc.org For instance, in studies of related aminonaphthalene systems, DFT calculations have been performed to predict optimal geometries. acs.org Structural optimizations are commonly conducted using hybrid functionals like B3LYP or CAM-B3LYP with basis sets such as 6-31+G(d) or 6-311+G(2df,p). ugm.ac.idrsc.orgacs.org These calculations help in determining the most stable conformation of the molecule and provide data on bond lengths, bond angles, and dihedral angles. ugm.ac.id

The process often involves geometry optimization to find the local energy minimum on the potential energy surface. rsc.org To ensure that the optimized structure is a true minimum, frequency calculations are performed; the absence of imaginary frequencies confirms a stable structure. rsc.org For larger molecular systems, solvation models like the Conductor-like Screening Model (COSMO) are applied to simulate the effects of a solvent environment on the molecule's structure and energy. rsc.org The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, also derived from DFT, reveals information about charge transfer within the molecule and its donor-acceptor properties. ekb.egresearchgate.net

While DFT is powerful, it can be computationally expensive for large molecules or for studying dynamic processes. Semiempirical quantum chemistry methods, which are based on the Hartree-Fock formalism but use empirical parameters, offer a faster alternative for treating large molecules. wikipedia.org These methods are particularly useful for calculating the properties of electronically excited states. wikipedia.org

In a study of fluorescent models derived from this compound, the PM6 semiempirical method was used to calculate the electronic structures of the optimized ground and excited states. wm.edu To account for solvent effects in these calculations, a Conductor-like Screening Model (COSMO) was also employed. wm.edu Other semiempirical methods, such as AM1, have been successfully used to determine the ground and excited state structures of related PRODAN derivatives, with results showing good agreement with more recent time-dependent DFT (TDDFT) calculations. acs.orgnih.gov These methods are valuable for predicting electronic spectra and understanding the nature of emissive states, such as whether they are planar or twisted intramolecular charge-transfer (ICT) states. wikipedia.orgnih.gov

Density Functional Theory (DFT) for Molecular Structure and Energy.

Predictive Modeling and Design

Computational methods are not only for analysis but also for prediction and design. By simulating molecular properties and reactions, researchers can screen potential candidates for specific applications and gain insights into chemical processes.

Computational chemistry is instrumental in the theory-aided design of new functional molecules. For derivatives of 2-amino-6-bromonaphthalene (B125385), a close isomer of this compound, DFT calculations have been used to screen for properties like optimal geometries, first hyperpolarizability (β), and charge-transfer absorbance (λmax). acs.org The first hyperpolarizability is a measure of a molecule's nonlinear optical (NLO) response, a property of interest for materials used in biophotonics. researchgate.net The calculated HOMO-LUMO energy gap can reveal the potential for charge transfer within the molecule, which is often associated with NLO behavior. researchgate.net

A computational survey of various DANPY dye variants, which can be synthesized from bromonaphthalenamines, was conducted to evaluate whether their optical properties would be comparable to existing dyes. acs.org The calculations, performed at the CAM-B3LYP/6-31+G(d) level of theory in a chloroform (B151607) solvent model, predicted the absorbance maxima and hyperpolarizability values for a range of structures. acs.org The results indicated that increasing the electron-donating strength of the donor group generally leads to a red shift (bathochromic shift) in the absorbance spectrum and higher hyperpolarizabilities. acs.org

Table 1: Calculated Properties of DANPY Dye Variants This interactive table presents data from a computational screening of dye variants, highlighting predicted optical properties. | Entry | R1 | R2 | Calculated λmax (nm) acs.org | Calculated β (10⁻³⁰ esu) acs.org | |---|---|---|---|---| | 1 | Me | Me | 433 | 148 | | 2 | Et | Et | 439 | 164 | | 3 | n-Octyl | n-Octyl | 439 | 165 | | 4 | i-Bu | i-Bu | 441 | 168 | | 5 | -(CH₂)₄- | 445 | 185 | | 6 | -(CH₂)₂O(CH₂)₂- | 441 | 164 |

Data sourced from a computational survey using DFT calculations in a chloroform solvent model. acs.org

Computational methods are widely used to explore the plausible mechanisms of chemical reactions, including identifying intermediates and transition states. unipr.itchinesechemsoc.org For reactions involving aminonaphthalene derivatives, computational studies can elucidate complex pathways. For example, the plausible mechanism for the cyclization and dehydration of an amino-alcohol derived from 2-aminonaphthalene involves several steps: an initial attack by the more nucleophilic amine group on a carbonyl, subsequent dehydration to form an imine, and a final intramolecular cyclization via nucleophilic attack by the alcohol group. mdpi.com

DFT calculations have been employed to conduct detailed mechanistic studies of catalytic reactions, such as the palladium-catalyzed Catellani reaction for constructing biaryl atropisomers. chinesechemsoc.org Such studies can map the potential energy surface, identify key intermediates, and calculate the energy barriers for different reaction pathways, providing insights that are difficult to obtain experimentally. rsc.orgnih.gov This predictive power allows for the rational optimization of reaction conditions.

The synthesis of chiral amines is a significant area of research, particularly for the pharmaceutical industry. Computational tools are indispensable for guiding the engineering of enzymes to improve their efficiency and substrate scope for amine synthesis. dovepress.com Techniques like molecular docking can predict the binding orientation and affinity of a substrate, such as a bromonaphthalene derivative, within an enzyme's active site. dovepress.com This information is crucial for the rational design of enzyme variants with enhanced capabilities. dovepress.com

For example, enzymes like ω-transaminases (ω-TAs), which are ideal for chiral amine synthesis due to their high stereoselectivity, have been extensively engineered using computational insights to accept bulky, aromatic substrates. dovepress.com Computational approaches, including bioinformatics tools for sequence alignment and homology modeling, help identify key amino acid residues for mutagenesis to create enzyme variants capable of producing complex chiral amines. dovepress.com

Exploration of Reaction Mechanisms via Computational Methods.

Cheminformatics Applications

Cheminformatics applies informatics methods to solve chemical problems, particularly in the storage, retrieval, and analysis of chemical information. researchgate.net This field is instrumental in modern drug discovery and materials science. researchgate.netmdpi.com

In Silico Screening for Molecular Properties

In silico screening is a computational technique used to assess the properties of molecules, which is a fundamental step in drug discovery and materials science. ijpsjournal.comorientjchem.org This process involves the use of computational models to predict the physicochemical and biological properties of compounds, thereby narrowing down candidates for further experimental investigation. mdpi.comijpsjournal.com For naphthalene (B1677914) derivatives, in silico methods are employed to predict a range of properties including their pharmacokinetic profiles (absorption, distribution, metabolism, and excretion - ADME), toxicity, and potential biological activities. ijpsjournal.comnih.gov

Software like SwissADME and ProTox-II are commonly used to predict these properties. mdpi.com For instance, studies on various naphthalene derivatives have utilized these tools to evaluate their drug-likeness based on criteria such as Lipinski's rule of five, which helps in early-stage drug development by predicting oral bioavailability. ijpsjournal.comoncologyradiotherapy.com The prediction of properties such as solubility, permeability, and potential toxicity are critical in the initial screening of compounds. ijpsjournal.com

While specific in silico screening data for this compound is not extensively detailed in the provided results, the general approach for naphthalene derivatives involves creating molecular structures using software and then subjecting them to various predictive models. ijpsjournal.com This allows for the early identification of promising candidates and the elimination of those with unfavorable predicted properties.

Conformation-Based Molecular Docking Studies of Naphthalene Derivatives

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This technique is extensively used to understand the interaction between a ligand, such as a naphthalene derivative, and a biological target, typically a protein or enzyme. researchgate.netresearchgate.net The goal is to predict the binding affinity and mode of interaction, which are crucial for designing new therapeutic agents. bohrium.comnih.gov

In the context of naphthalene derivatives, molecular docking studies have been conducted to explore their potential as inhibitors of various biological targets. For example, studies have investigated the binding of naphthalene scaffolds to bacterial proteins like RecA, which is involved in DNA repair, suggesting their potential as antibacterial agents. researchgate.net Other research has focused on the docking of naphthalene derivatives to enzymes like cytochrome P450 2A6, where a potent inhibitor, 2-bromonaphthalene, was studied to understand its binding site interactions. researchgate.net

The process typically involves generating a 3D structure of the ligand and the target protein. The ligand's conformational flexibility is often considered to find the best fit within the protein's binding site. The strength of the interaction is quantified by a docking score, which is an estimation of the binding energy. bohrium.comnih.gov For instance, in a study on 1,3,4-oxadiazole (B1194373) derivatives containing a naphthalene moiety, a docking score of -7.295 Kcal/mol was reported against the colchicine (B1669291) binding site of tubulin, indicating a favorable interaction. bohrium.com

Interactive Data Table: Molecular Docking of Naphthalene Derivatives

| Compound/Derivative | Target Protein | Docking Score (kcal/mol) | Key Interactions |

|---|---|---|---|

| 5-(3,4,5-Trimethoxyphenyl)-N-(naphthalen-2-yl)-1,3,4-oxadiazol-2-amine (4e) | Tubulin (PDB ID: 1AS0) | -7.295 | H-bond with Ala317 |

| N-substituted sulfonamides | Potential drug target 1AZM | -6.8 to -8.2 | Favorable binding affinities |

| Amino acid coupled naphthalene scaffold (Met (6a)) | DNA gyrase B (1AJ6) / Topoisomerase IV (1S14) | -7.1 | Interaction with VAL 120 |

Predicted Collision Cross Section (CCS) Values for Naphthalene Amine Derivatives

The Collision Cross Section (CCS) is a physical property of an ion that is related to its size and shape in the gas phase. nih.gov It is an important parameter in ion mobility spectrometry (IMS), a technique that separates ions based on their mobility through a buffer gas. nih.gov The CCS value can be used as an additional identifier for a compound, complementing its mass-to-charge ratio (m/z) and retention time. nih.gov

For this compound, predicted CCS values have been calculated using computational methods. These predictions are based on the ion's structure and are often performed for different adducts, such as protonated ([M+H]+), sodiated ([M+Na]+), and deprotonated ([M-H]-) forms. uni.lu The prediction of CCS values is becoming increasingly important for the identification of unknown compounds, including in fields like food contact material analysis.

Halogenated compounds, like this compound, have been observed to potentially have smaller CCS values compared to non-halogenated compounds of similar mass. acs.org This is attributed to the higher mass density of halogen atoms. acs.org

Interactive Data Table: Predicted Collision Cross Section (CCS) Values for this compound uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 221.99129 | 138.9 |

| [M+Na]+ | 243.97323 | 151.1 |

| [M-H]- | 219.97673 | 146.0 |

| [M+NH4]+ | 239.01783 | 161.6 |

| [M+K]+ | 259.94717 | 139.2 |

| [M+H-H2O]+ | 203.98127 | 139.1 |

| [M+HCOO]- | 265.98221 | 160.8 |

| [M+CH3COO]- | 279.99786 | 154.5 |

| [M+Na-2H]- | 241.95868 | 148.3 |

| [M]+ | 220.98346 | 155.7 |

Elucidation of Reaction Mechanisms and Kinetics

Mechanistic Pathways of Amine Functionalization

The functionalization of the amino group in 5-Bromonaphthalen-2-amine is influenced by the electronic properties of both the bromine and amine substituents on the naphthalene (B1677914) ring.

Electrophilic Aromatic Substitution on Naphthalene Rings

The naphthalene ring system is generally more reactive towards electrophilic aromatic substitution than benzene (B151609) because the activation energy for forming the intermediate carbocation is lower. msu.edulibretexts.org The directing effects of the existing substituents on the naphthalene ring play a crucial role in determining the position of further substitution. wikipedia.orgmsu.edu

In this compound, the amino group (-NH₂) is a strongly activating group and an ortho-, para-director due to its ability to donate electron density to the ring through resonance (+M effect). wikipedia.orglibretexts.orgmasterorganicchemistry.com Conversely, the bromine atom is a deactivating group due to its electron-withdrawing inductive effect (-I effect), but it also directs incoming electrophiles to the ortho and para positions. wikipedia.orgmasterorganicchemistry.commdpi.com The interplay of these two groups governs the regioselectivity of electrophilic substitution reactions. Given the strong activating nature of the amino group, electrophilic attack is most likely to occur at the positions activated by the amine and not significantly deactivated by the bromine. msu.edu Specifically, the positions ortho and para to the amino group are favored. wikipedia.org Naphthalene itself typically undergoes electrophilic substitution at the C1 (alpha) position more readily than the C2 (beta) position. msu.edulibretexts.org

Nucleophilic Aromatic Substitution in Bromonaphthalene Systems

Nucleophilic aromatic substitution (SNAr) is a key reaction for bromonaphthalene systems, including this compound. wikipedia.orgbyjus.comambeed.com This reaction involves the displacement of a leaving group, in this case, the bromide ion, by a nucleophile. wikipedia.org The SNAr mechanism is generally favored when strong electron-withdrawing groups are present on the aromatic ring, positioned ortho or para to the leaving group, as they can stabilize the intermediate Meisenheimer complex. wikipedia.orgnumberanalytics.com

While the amino group is an electron-donating group, the bromine atom's presence allows for nucleophilic substitution reactions, often catalyzed by transition metals like palladium. ambeed.comvulcanchem.com The reactivity in SNAr reactions is influenced by the nature of the leaving group, with bromine being a better leaving group than chlorine, and the strength of the nucleophile. numberanalytics.com For instance, amines and thiols can displace the bromine atom under catalytic conditions. vulcanchem.com

Role of Catalysts and Additives in Reaction Efficiency and Selectivity

Catalysts and additives are pivotal in controlling the efficiency and selectivity of reactions involving this compound.

Palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, are instrumental in forming C-N bonds. acs.orgacs.orgnih.gov These reactions often employ palladium complexes with specific ligands to facilitate the coupling of aryl halides with amines. acs.orgacs.org The choice of ligand is critical; for instance, sterically hindered phosphine (B1218219) ligands can significantly enhance the rate and selectivity of the amination process. nih.gov Microwave-assisted palladium-catalyzed amination has been shown to dramatically accelerate reaction times and improve yields for the synthesis of aminonaphthalenes. acs.orgacs.orgnih.gov

Additives can also play a significant role. For example, in some palladium-catalyzed couplings, the addition of a solid auxiliary like sand can improve mass transfer and reaction yields in mechanochemical setups. cardiff.ac.uk In nucleophilic aromatic substitution reactions conducted in aqueous media, polymers like hydroxypropyl methylcellulose (B11928114) (HPMC) can facilitate the reaction between various nucleophiles and electrophiles under mild conditions, promoting high functional group tolerance. d-nb.info The choice of base is also crucial, with different bases being optimal for different reaction conditions and substrates. d-nb.info

Investigation of Photoinduced Electron Transfer Processes

Photoinduced electron transfer (PET) is a process where an electron is transferred from a photoexcited donor molecule to an acceptor molecule, resulting in charge separation. edinst.com Aminonaphthalenes are known to exhibit interesting photophysical properties, including fluorescence and participation in PET reactions. researchgate.netekb.eg The amino group acts as an electron donor, and upon photoexcitation, an electron can be transferred to an acceptor moiety or another molecule. mdpi.comresearchgate.net

The efficiency and mechanism of PET can be influenced by the solvent polarity and the presence of other functional groups. researchgate.netekb.eg In some aminonaphthalene derivatives, PET can lead to the formation of radical ions. umich.eduresearchgate.net For instance, the photostimulated reaction of 1-bromonaphthalene (B1665260) with certain sulfur-centered nucleophiles proceeds via a radical nucleophilic substitution mechanism initiated by electron transfer. umich.edu The study of these processes often involves transient absorption spectroscopy to detect the short-lived radical intermediates. colab.wsnih.gov

Cyclization Reaction Mechanisms for Heterocyclic Naphthalene Derivatives

This compound serves as a valuable precursor for the synthesis of various heterocyclic compounds containing a naphthalene moiety. These cyclization reactions can proceed through several mechanisms, including intramolecular and intermolecular pathways. researchgate.netnumberanalytics.comiupac.org

One common strategy involves the palladium-catalyzed coupling of the bromo-substituent with a suitable partner, followed by an intramolecular cyclization. For example, Sonogashira coupling with an alkyne can introduce a side chain that subsequently cyclizes onto the amino group to form indole-type structures. chim.it The mechanism of these cyclizations can be influenced by the catalyst and reaction conditions. For instance, gold catalysts can be effective in promoting the cyclization of amino(alkynyl)naphthalenes. chim.it

Another approach involves the reaction of the amino group itself. For example, a sequential three-component heterocyclization has been developed where 1-aminonaphthalene reacts with formamide (B127407) in the presence of PBr₃ to form pyrimidine-fused heterocycles. nih.gov The proposed mechanism involves amidination, electrophilic substitution, and oxidative cyclization. nih.gov The reactivity in such reactions is often proportional to the electrophilicity of the aromatic substrate. nih.gov Copper-catalyzed tandem oxidative coupling and cyclization of 2-aminonaphthalenes can lead to the formation of dibenzocarbazoles. researchgate.net

Table of Research Findings on Reaction Conditions and Yields

| Reaction Type | Substrate | Catalyst/Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Pd-Catalyzed Amination | 1-Bromonaphthalene | Pd(OAc)₂, BINAP, NaOBu-t | Toluene, 100 °C | N-Aryl-1-naphthylamine | Good | acs.orgacs.org |

| Microwave-Assisted Amination | 1-Bromonaphthalene | Pd catalyst, PPFA ligand | Microwave, 10 min | 1-Aminonaphthalenes | 50-90% | acs.org |

| Bucherer Reaction | 6-Bromo-2-naphthol (B32079) | Secondary Amine | Pressure flask | 6-Bromo-naphthalene-2-amines | High | acs.org |

| Electrophilic Cyclization | Arene-containing propargylic alcohols | I₂, Br₂, NBS, PhSeBr | Mild | Substituted naphthalenes | Good to Excellent | nih.gov |

| Three-Component Heterocyclization | 1-Aminonaphthalene | Formamide, PBr₃ | - | Pyrazolo[3,4-d]pyrimidines | Good (59-96%) | nih.gov |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Naphthalene |

| Benzene |

| 1-Bromonaphthalene |

| 6-Bromo-2-naphthol |

| 1-Aminonaphthalene |

| 2-Aminonaphthalene |

| Formamide |

| Phosphorus tribromide (PBr₃) |

| Palladium(II) acetate (B1210297) (Pd(OAc)₂) |

| BINAP |

| Sodium tert-butoxide (NaOBu-t) |

| (S)-(R)-PPFA |

| N-Bromosuccinimide (NBS) |

| Phenylselenyl bromide (PhSeBr) |

| Iodine (I₂) |

| Bromine (Br₂) |

| Toluene |

| Sand |

| Hydroxypropyl methylcellulose (HPMC) |

| Dibenzocarbazoles |

Advanced Spectroscopic and Structural Characterization of Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation.nih.govacs.orgmdpi.comnih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering precise information about the chemical environment of individual atoms. For derivatives of 5-bromonaphthalen-2-amine, both ¹H and ¹³C NMR are instrumental in confirming their detailed molecular structure.

¹H NMR spectroscopy provides data on the number, environment, and coupling of hydrogen atoms within a molecule. In derivatives of this compound, the aromatic protons of the naphthalene (B1677914) ring typically appear as a complex series of multiplets in the downfield region of the spectrum, generally between δ 7.0 and 8.5 ppm. The specific chemical shifts and coupling constants are highly sensitive to the nature and position of substituents on the naphthalene core and the amino group.

For instance, in N-(5-bromonaphthalen-2-yl)methanesulfonamide, the proton signals are observed at δ 9.67 (s, 1H), 8.16 (d, J=9.1 Hz, 1H), 7.76 (s, 1H), 7.75 (d, J=8.0 Hz, 1H), 7.68 (d, J=7.6 Hz, 1H), 7.54 (d, J=9.1 Hz, 1H), and 7.30 (dd, J=8.0, 7.6 Hz, 1H), with the methanesulfonyl protons appearing as a singlet at δ 3.01 (s, 3H). nih.gov Similarly, for 6-bromo-N,N-dimethylnaphthalene-2-amine, the aromatic protons resonate at δ 7.83 (s, 1H), 7.61 (d, J = 8.8 Hz, 1H), 7.52 (d, J = 8.8 Hz, 1H), 7.42 (dd, J = 8.8, 1.5 Hz, 1H), 7.17 (dd, J = 9.3, 2.2 Hz, 1H), and 6.87 (d, J = 1.5 Hz, 1H), while the dimethylamino protons give a singlet at δ 3.05 (s, 6H). acs.org

Interactive Table: ¹H NMR Data for Selected this compound Derivatives

| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |

| N-(5-bromonaphthalen-2-yl)methanesulfonamide | CDCl₃ | 9.67 (s, 1H), 8.16 (d, J=9.1), 7.76 (s, 1H), 7.75 (d, J=8.0), 7.68 (d, J=7.6), 7.54 (d, J=9.1), 7.30 (dd, J=8.0, 7.6), 3.01 (s, 3H) nih.gov |

| 6-bromo-3H-benzo[e]indole | CDCl₃ | 8.50 (br s, 1H), 8.21 (d, J=7.7), 8.03 (d, J=8.9), 7.71 (d, J=7.4), 7.61 (d, J=8.9), 7.37 (dd, J=7.7, 7.4), 7.31 (m, 1H), 7.08 (m, 1H) nih.gov |

| 6-Bromo-N,N-diisobutylnaphthalen-2-amine | CDCl₃ | 7.80 (s, 1H), 7.51 (d, J=8.8), 7.48 (d, J=8.8), 7.41 (dd, J=8.8, 2.0), 6.90 (dd, J=8.8, 2.0), 6.76 (s, 1H), 3.03 (d, J=6.9, 4H), 1.97 (septet, J=6.4, 2H), 1.04 (d, J=6.4, 12H) acs.org |

| 1-(6-Bromonaphthalen-2-yl)piperidine | CDCl₃ | 7.85 (d, J=1.5), 7.61 (d, J=9.3), 7.54 (d, J=8.8), 7.44 (dd, J=8.3, 2.0), 7.30 (dd, J=8.8, 2.4), 7.10 (s, 1H), 3.26 (t, J=5.4, 4H), 1.77 (m, 4H), 1.63 (quintet, J=5.4, 2H) acs.org |

| 6-(6-Chloropyridin-3-yl)naphthalen-2-amine | DMSO-d₆ | 8.80 (d, J=2.5), 8.21 (dd, J=8.4, 2.6), 8.05 (s, 1H), 7.69-7.58 (m, 4H), 6.98 (dd, J=8.8, 2.2), 6.84 (d, J=2.0), 5.56 (s, 2H) nih.gov |

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The naphthalene core of this compound derivatives typically exhibits ten distinct signals in the aromatic region (δ 100-150 ppm), although some signals may overlap. The chemical shifts are influenced by the electronic effects of the bromine atom and the substituted amino group.

For N-(5-bromonaphthalen-2-yl)methanesulfonamide in CDCl₃, the carbon signals appear at δ 136.83, 135.31, 129.14, 129.06, 128.79, 127.61, 127.18, 122.61, 121.69, 116.07, and 39.32 (for the methyl carbon). nih.gov In another example, 1-(6-bromonaphthalen-2-yl)pyrrolidine, the carbon resonances are found at δ 146.2, 133.9, 129.6, 129.4, 128.1, 127.6, 127.4, 116.6, 114.2, 104.6, 47.9, and 25.6. acs.org

Interactive Table: ¹³C NMR Data for Selected this compound Derivatives

| Compound | Solvent | Chemical Shifts (δ, ppm) |

| N-(5-bromonaphthalen-2-yl)methanesulfonamide | CDCl₃ | 136.83, 135.31, 129.14, 129.06, 128.79, 127.61, 127.18, 122.61, 121.69, 116.07, 39.32 nih.gov |

| 6-bromo-3H-benzo[e]indole | CDCl₃ | 129.73, 127.86, 127.81, 126.35, 123.76, 123.26, 123.23, 123.17, 123.10, 122.12, 114.26, 102.39 nih.gov |

| 6-Bromo-N,N-diisobutylnaphthalen-2-amine | CDCl₃ | 146.3, 133.9, 129.7, 129.6, 128.6, 128.1, 127.7, 119.0, 115.0, 104.3, 52.0, 28.0, 20.7 acs.org |

| 1-(6-Bromonaphthalen-2-yl)piperidine | CDCl₃ | 143.5, 136.1, 133.0, 129.8, 129.6, 128.8, 128.2, 127.1, 120.6, 119.2, 52.3, 25.3, 23.9 acs.org |

| 3-(Tetrahydro-2H-pyran-4-yl)-6-bromonaphthalen-2-amine | CDCl₃ | 149.5, 133.3, 129.6, 129.5, 129.4, 128.5, 128.0, 120.8, 116.7, 110.3, 67.9, 47.4, 43.3 mdpi.com |

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis.

Infrared (IR) Spectroscopy for Functional Group Analysis.acs.orgbenchchem.comorgchemboulder.com

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the context of this compound derivatives, IR spectra provide characteristic absorption bands that confirm the presence of the amine (N-H) and aromatic (C-H, C=C) functionalities, as well as other groups introduced through derivatization.

Primary amines (R-NH₂) typically show two N-H stretching bands in the region of 3500-3300 cm⁻¹, corresponding to asymmetric and symmetric stretching vibrations. orgchemboulder.comlibretexts.org Secondary amines (R₂NH) exhibit a single N-H stretch in this region. orgchemboulder.com The N-H bending vibration for primary amines is observed around 1650-1580 cm⁻¹. orgchemboulder.com Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while C=C stretching vibrations of the naphthalene ring are found in the 1650-1450 cm⁻¹ region. The C-N stretching vibration for aromatic amines is typically observed between 1335 and 1250 cm⁻¹. orgchemboulder.com

For example, in N-(6-bromonaphthalen-2-yl)acetamide, the IR spectrum shows a characteristic amide C=O stretch at approximately 1680 cm⁻¹ and an N-H stretch around 3300 cm⁻¹. In a series of N-substituted 6-bromo-naphthalen-2-amines, the IR spectra consistently show strong absorptions for the aromatic C=C stretching in the 1625-1587 cm⁻¹ range. acs.org

Interactive Table: Key IR Absorption Bands for Derivatives of this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

| N-H (Primary Amine) | Stretch | 3500-3300 (two bands) orgchemboulder.comlibretexts.org |

| N-H (Secondary Amine) | Stretch | 3350-3310 (one band) orgchemboulder.com |

| N-H (Primary Amine) | Bend | 1650-1580 orgchemboulder.com |

| Aromatic C-H | Stretch | > 3000 libretexts.org |

| Aromatic C=C | Stretch | 1650-1450 acs.org |

| Aromatic C-N | Stretch | 1335-1250 orgchemboulder.com |

| Amide C=O | Stretch | ~1680 |

Mass Spectrometry (MS) for Molecular Mass Determination.nih.govacs.orgmdpi.comnih.gov

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the molecular formula of a this compound derivative.

The presence of bromine is readily identified in the mass spectrum due to its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of similar intensity.

For example, the HRMS of N-(5-bromonaphthalen-2-yl)methanesulfonamide shows a sodium adduct at [M+Na]⁺ with a measured m/z of 321.95096, which is consistent with the calculated value of 321.95078 for C₁₁H₁₀BrNO₂SNa⁺. nih.gov Similarly, the HRMS of 6-bromo-N,N-dimethylnaphthalene-2-amine shows a protonated molecular ion [M+H]⁺ at a measured m/z of 250.0233, closely matching the calculated value of 250.0231 for C₁₂H₁₃BrN⁺. acs.org

Interactive Table: HRMS Data for Selected this compound Derivatives

| Compound | Ionization Mode | Calculated m/z | Found m/z | Molecular Formula |

| N-(5-bromonaphthalen-2-yl)methanesulfonamide | ESI | 321.95078 [M+Na]⁺ | 321.95096 nih.gov | C₁₁H₁₀BrNO₂SNa⁺ |

| 6-bromo-3H-benzo[e]indole | ESI | 243.97674 [M-H]⁻ | 243.97657 nih.gov | C₁₂H₇BrN⁻ |

| 6-Bromo-N,N-diisobutylnaphthalen-2-amine | ESI | 334.1170 [M+H]⁺ | 334.1166 acs.org | C₁₈H₂₅BrN⁺ |

| 1-(6-Bromonaphthalen-2-yl)piperidine | ESI | 289.0544 [M+H]⁺ | 289.0530 acs.org | C₁₅H₁₇BrN⁺ |

| 3-(Tetrahydro-2H-pyran-4-yl)-6-bromonaphthalen-2-amine | ESI | 305.0415 [M]⁺ | 305.0421 mdpi.com | C₁₅H₁₆BrNO |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions.acs.orgmdpi.comresearchgate.netfrontiersin.org

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelength of maximum absorption (λ_max) is characteristic of the chromophore, which in the case of this compound derivatives is the substituted naphthalene system.

The UV-Vis spectra of these derivatives typically show multiple absorption bands corresponding to π → π* transitions within the aromatic system. The position and intensity of these bands can be influenced by the nature of the substituents on the naphthalene ring. Electron-donating groups, such as the amino group, and electron-withdrawing groups can cause a bathochromic (red) or hypsochromic (blue) shift in the λ_max.

For instance, studies on naphthalene derivatives have shown that extending the π-conjugation or the presence of donor-acceptor pairs can lead to a significant red shift in the absorption spectra. mdpi.comresearchgate.net The UV-Vis spectra of some multilayer folding frameworks containing naphthyl units display broad absorption between 280 nm and 360 nm. frontiersin.org

X-ray Crystallography for Solid-State Structure Determination of Naphthalene Derivatives

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides definitive information on bond lengths, bond angles, and intermolecular interactions, which is invaluable for unambiguously confirming the structure of a molecule.

For naphthalene derivatives, X-ray crystallography can resolve any ambiguities that may arise from spectroscopic data, such as the exact regiochemistry of substitution on the naphthalene ring. It also reveals details about the solid-state packing, including hydrogen bonding and π-stacking interactions, which can influence the physical properties of the material. For example, the crystal structure of N-acetyl derivatives can confirm the conformation of the acetamide (B32628) group relative to the naphthalene plane and identify intermolecular hydrogen bonds. While a specific crystal structure for this compound was not found in the search, the structures of related bromonaphthalene derivatives and other naphthalene-based compounds have been determined, providing a basis for understanding the structural features of this class of molecules. acs.orgfrontiersin.orgresearchgate.net

Q & A

Q. Key Considerations :

- Reaction temperature and solvent polarity critically influence bromine positioning.

- Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures >95% purity .

Basic: How is this compound characterized analytically?

Q. Methodological Answer :

Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Distinct signals for aromatic protons (δ 6.8–8.2 ppm) and amine protons (δ 4.5–5.5 ppm, broad).

- ¹³C NMR : Peaks at ~110–150 ppm confirm aromatic carbons; bromine-induced deshielding is observed .

High-Performance Liquid Chromatography (HPLC) :

- Mobile phase: Acetonitrile/water (70:30) with 0.1% trifluoroacetic acid.

- Retention time: ~8.2 min (C18 column) .

Mass Spectrometry (MS) : Molecular ion peak at m/z 222.08 (M⁺) confirms molecular weight .

Basic: What are common reactivity patterns of this compound in organic synthesis?

Q. Methodological Answer :

Note : The bromine atom enhances electrophilicity, enabling cross-coupling reactions critical for constructing complex scaffolds.

Advanced: How can regioselectivity challenges in bromination be addressed?

Methodological Answer :

Regioselectivity conflicts arise due to competing bromination at positions 1, 5, or 6 on the naphthalene ring. Strategies include:

Directing Groups : Introducing temporary groups (e.g., -NO₂) to steer bromination to the 5-position, followed by deprotection .

Solvent Effects : Polar aprotic solvents (e.g., DMF) favor electrophilic attack at the 5-position over 1 or 6 .

Catalytic Systems : CuBr₂ or FeCl₃ catalysts improve selectivity by stabilizing transition states .

Data Contradictions : Some studies report higher yields for 6-bromo isomers under similar conditions, necessitating rigorous NMR validation .

Advanced: How does the hydrochloride salt form influence stability and reactivity?

Methodological Answer :

The hydrochloride salt (C₁₀H₉BrClN) enhances:

Stability : Reduces amine oxidation during storage. Store at 0–6°C in airtight containers .

Solubility : Improves aqueous solubility for biological assays (e.g., antimicrobial testing) .

Reactivity : Free amine regeneration via NaOH wash enables downstream reactions without side-product formation .

Contradictory Findings : Hydrochloride forms may reduce coupling efficiency in Pd-catalyzed reactions, requiring optimization of base equivalents .

Advanced: How should researchers resolve contradictions in reported synthesis yields?

Methodological Answer :

Conflicting yield data (e.g., 60–90% for the same route) may stem from:

Impurity Profiles : Trace metals (e.g., Pd residues) in commercial NBS alter reaction kinetics. Pre-purify reagents via recrystallization .

Scale Effects : Microscale reactions (<1 mmol) often report higher yields than bulk syntheses. Validate methods at 5–10 mmol scales .

Analytical Variability : Use internal standards (e.g., 1,3,5-trimethoxybenzene) in HPLC to normalize yield calculations .

Recommendation : Replicate key steps (e.g., bromination) using controlled variables (solvent, catalyst lot) to isolate discrepancies .

Advanced: What are the emerging applications in medicinal chemistry?

Q. Methodological Answer :